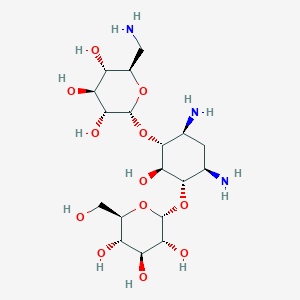

Kanamycin D

Description

Historical Trajectory of Aminoglycoside Research and Kanamycin (B1662678) D's Place

The era of aminoglycoside antibiotics began with the discovery of streptomycin (B1217042) in 1944, a landmark event that provided a powerful new weapon against bacterial infections. nih.gov This discovery spurred a wave of research into actinomycetes, leading to the isolation of other significant aminoglycosides. In 1957, a team led by Hamao Umezawa in Japan isolated the kanamycin complex from the culture filtrates of S. kanamyceticus. neliti.comwikipedia.orgcreative-diagnostics.com This complex was found to be a mixture of several compounds, primarily Kanamycin A, along with minor amounts of Kanamycin B, Kanamycin C, and Kanamycin D. wikipedia.orgmdpi.comnih.gov

Early research predominantly focused on Kanamycin A due to its abundance and potent antibacterial activity. creative-diagnostics.com However, the existence of natural analogues like this compound was of immediate academic interest. These minor components provided a natural library of structurally related molecules, offering early clues into the structure-activity relationships (SAR) that govern the efficacy of these antibiotics. The structural difference at the 3''-position between Kanamycin A (an amino group) and this compound (a hydroxyl group) was particularly significant. nih.govnih.gov This variation became a focal point for later research into enzymatic resistance, as the 3'-hydroxyl group is a key target for modification by bacterial phosphotransferase enzymes, a major mechanism of resistance. asm.org

In the 1970s, as resistance to early aminoglycosides grew, the focus of research shifted towards creating semisynthetic derivatives that could evade bacterial resistance mechanisms. This led to the development of clinically vital drugs like amikacin (B45834), derived from Kanamycin A, and dibekacin, derived from Kanamycin B. mdpi.com While this compound itself was not developed into a clinical drug, its structure informed the understanding necessary for these synthetic efforts, highlighting how modifications at specific positions could impact both antibacterial activity and susceptibility to inactivating enzymes.

Foundational Research Significance of this compound as a Model Compound

This compound has served as a critical model compound, particularly in the elucidation of the complex biosynthetic pathways of aminoglycosides. The production of a "complex" of related molecules by S. kanamyceticus rather than a single compound suggested a branched or flexible biosynthetic assembly line. Understanding how minor components like this compound are formed was essential to mapping this entire process. researchgate.netresearchgate.net

Research into the kanamycin gene cluster and its constituent enzymes has used various kanamycin analogues as substrates to probe enzymatic function. For instance, studies on the enzyme KanQ, a dehydrogenase, and KanJ, an oxygenase, which are involved in modifying the sugar moieties of the kanamycin scaffold, have utilized different kanamycin precursors to establish their substrate specificity. nih.gov A study on KanQ found that it oxidized Kanamycin C more efficiently than its 3''-deamino derivative (structurally analogous to this compound), providing insight into the sequential steps of the biosynthetic pathway. nih.gov These findings demonstrated that modifications to the sugar rings often occur after the basic pseudo-trisaccharide structure is already assembled. nih.gov The availability of natural analogues like this compound was thus fundamental to piecing together the puzzle of kanamycin biosynthesis.

Furthermore, this compound's structure is valuable in structure-activity relationship (SAR) studies. By comparing the activity of this compound with Kanamycin A and B, researchers can directly assess the importance of the amino group at the 3''-position for ribosomal binding and antibacterial action. nih.govasm.org

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C18H35N3O12 | nih.gov |

| Molecular Weight | 485.5 g/mol | nih.gov |

| Exact Mass | 485.22207356 Da | nih.gov |

| Topological Polar Surface Area | 277 Ų | nih.gov |

| Heavy Atom Count | 33 | nih.gov |

| Complexity | 636 | nih.gov |

Evolving Paradigms in this compound-Related Scholarly Inquiry

The focus of aminoglycoside research has continually evolved, shifting from discovery to understanding resistance, and now to biosynthetic engineering. In each phase, this compound and its related structures have remained relevant.

The most significant challenge to the utility of aminoglycosides is the development of bacterial resistance. A primary mechanism is the enzymatic modification of the antibiotic by Aminoglycoside-Modifying Enzymes (AMEs). These enzymes are broadly classified as acetyltransferases (AACs), phosphotransferases (APHs), and nucleotidyltransferases (ANTs). asm.org this compound, possessing a 3''-hydroxyl group, is a substrate for APH(3') enzymes, which inactivate the drug by adding a phosphate (B84403) group. asm.org This makes it a useful reference compound in studies aimed at characterizing the substrate profiles of newly discovered AMEs or in the design of AME inhibitors. Comparing the enzymatic modification of Kanamycin A, B, C, and D allows for a detailed mapping of enzyme specificity.

More recently, scholarly inquiry has moved towards the complete elucidation and subsequent manipulation of biosynthetic pathways. The discovery that the kanamycin complex is synthesized via two parallel pathways was a major breakthrough. nih.govresearchgate.net This model explains the natural production of the various kanamycin congeners, including Kanamycin C and its derivatives. This detailed understanding allows for pathway engineering, where genes in the producing organism are manipulated to create novel aminoglycosides. By understanding the roles and substrate flexibilities of enzymes like glycosyltransferases (e.g., KanM2) and tailoring enzymes (e.g., KanJ, KanQ), researchers can potentially direct the biosynthesis towards the production of new analogues with improved properties, such as activity against resistant bacteria. nih.govresearchgate.net The study of how minor, naturally produced components like this compound arise is central to these advanced bioengineering strategies.

Table 2: Key Enzymes in Kanamycin Biosynthesis

| Enzyme | Function | Relevance to Kanamycin Analogues |

|---|---|---|

| KanA | 2-deoxy-scyllo-inosose (B3429959) synthase | Catalyzes a key early step in the formation of the central 2-deoxystreptamine (B1221613) (2-DOS) ring. researchgate.net |

| KanM2 (KanE) | Glycosyltransferase | Attaches the third sugar ring to the pseudodisaccharide core; flexible substrate acceptance allows for the formation of different kanamycin analogues. researchgate.net |

| KanQ | Dehydrogenase | Part of the two-enzyme system (with KanB) that introduces the C-6' amino group. It oxidizes Kanamycin C, a precursor step in the pathway leading to Kanamycin A. nih.gov |

| KanB | Aminotransferase | Works with KanQ to introduce the C-6' amino group. nih.gov |

| KanJ | Oxygenase | Catalyzes an oxidative deamination at the C-2' position, converting Kanamycin B to Kanamycin A. Its substrate specificity is crucial for the final steps of biosynthesis. nih.govnih.gov |

Table 3: Major Classes of Aminoglycoside-Modifying Enzymes (AMEs)

| Enzyme Class | Abbreviation | Type of Modification | Target Functional Group | Relevance to this compound |

|---|---|---|---|---|

| Aminoglycoside N-acetyltransferases | AAC | Acetylation | Amino (-NH2) groups | This compound is susceptible to acetylation at its 6'- and 3-amino groups. asm.org |

| Aminoglycoside O-phosphotransferases | APH | Phosphorylation | Hydroxyl (-OH) groups | The 3''-hydroxyl group of this compound is a target for APH(3') enzymes, a common resistance mechanism. asm.org |

| Aminoglycoside O-nucleotidyltransferases | ANT | Adenylylation | Hydroxyl (-OH) groups | This compound is susceptible to adenylylation at other hydroxyl positions, such as 4' and 2''. asm.orgmdpi.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H35N3O12 |

|---|---|

Molecular Weight |

485.5 g/mol |

IUPAC Name |

(2R,3S,4S,5R,6R)-2-(aminomethyl)-6-[(1R,2S,3S,4R,6S)-4,6-diamino-2-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexyl]oxyoxane-3,4,5-triol |

InChI |

InChI=1S/C18H35N3O12/c19-2-6-8(23)10(25)12(27)17(30-6)32-15-4(20)1-5(21)16(14(15)29)33-18-13(28)11(26)9(24)7(3-22)31-18/h4-18,22-29H,1-3,19-21H2/t4-,5+,6+,7+,8+,9+,10-,11-,12+,13+,14-,15+,16-,17+,18+/m0/s1 |

InChI Key |

NZCOZAMBHLSNDW-HNDNCJINSA-N |

Isomeric SMILES |

C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CN)O)O)O)N |

Canonical SMILES |

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)O)O)O)OC3C(C(C(C(O3)CN)O)O)O)N |

Origin of Product |

United States |

Kanamycin D Biosynthesis and Bioproduction Engineering

Elucidation of Kanamycin (B1662678) D Biosynthetic Pathways

Research into kanamycin biosynthesis has revealed a sophisticated network of parallel pathways rather than a simple linear progression. researchgate.netf1000research.comresearchgate.net This network originates from a common set of precursor molecules and diverges based on the substrate flexibility of key enzymes, leading to the independent formation of different kanamycin analogues, including Kanamycin D. wikipedia.orgf1000research.com One major branch of this pathway leads to the synthesis of Kanamycin B and C, while a distinct parallel branch is responsible for producing this compound and Kanamycin X. wikipedia.org

The biogenesis of all kanamycins begins with the formation of the central aminocyclitol core, 2-deoxystreptamine (B1221613) (2-DOS), which is synthesized from the primary metabolite D-glucopyranose 6-phosphate in a series of enzymatic steps. wikipedia.orgresearchgate.net The divergence of the biosynthetic pathway occurs immediately after the formation of 2-DOS. wikipedia.org The specific branch leading to this compound is initiated by the glycosylation of 2-DOS using the sugar donor UDP-α-D-glucose. wikipedia.orgresearchgate.net This reaction yields the pseudodisaccharide 2'-deamino-2'-hydroxyparomamine, a key intermediate unique to the this compound synthetic route. researchgate.netbiorxiv.org This intermediate is further modified to produce other precursors in the cascade. researchgate.netbiorxiv.org

Table 1: Key Precursor Molecules in the this compound Biosynthetic Branch

| Precursor Molecule | Role in Pathway |

| D-glucopyranose 6-phosphate | Initial substrate for the entire kanamycin pathway. wikipedia.orgresearchgate.net |

| 2-deoxystreptamine (2-DOS) | Central aminocyclitol core, common to all kanamycins. wikipedia.orggoogle.com |

| UDP-α-D-glucose (UDP-Glc) | Sugar donor for the first glycosylation step in the this compound branch. wikipedia.orgresearchgate.net |

| 2'-deamino-2'-hydroxyparomamine | First pseudodisaccharide intermediate specific to the this compound pathway. researchgate.netbiorxiv.org |

| 2'-deamino-2'-hydroxyneamine | A subsequent pseudodisaccharide formed via amination. researchgate.netbiorxiv.org |

The construction of the this compound molecule from its precursors is orchestrated by a series of specialized enzymes encoded within the kanamycin biosynthetic gene cluster. These enzymes include glycosyltransferases that assemble the sugar moieties and other modifying enzymes that tailor the structure.

The existence of parallel pathways in kanamycin biosynthesis is primarily due to the remarkable substrate promiscuity of its glycosyltransferases (GTs). researchgate.netf1000research.com

KanF (KanM1): This is the first glycosyltransferase in the pathway and acts at the crucial branch point. f1000research.comf1000research.com KanF can utilize two different sugar donors: UDP-N-acetylglucosamine (leading to the Kanamycin B/C branch) or UDP-glucose (leading to the this compound/X branch). researchgate.netbiorxiv.org In the biosynthesis of this compound, KanF specifically catalyzes the transfer of a glucose moiety from UDP-Glc to the 2-DOS core, forming 2'-deamino-2'-hydroxyparomamine. researchgate.netbiorxiv.org

KanE (KanM2): This second glycosyltransferase exhibits even more relaxed substrate specificity. f1000research.comf1000research.com It is responsible for attaching the third sugar unit, kanosamine, to the pseudodisaccharide intermediate. researchgate.netgoogle.com KanE can accept at least four different pseudodisaccharides as its substrate, including the this compound precursors 2'-hydroxyparomamine and 2'-hydroxyneamine, thereby completing the pseudotrisaccharide scaffold of this compound. f1000research.combiorxiv.orgf1000research.com

KanJ: This enzyme is an α-ketoglutarate-dependent non-heme iron dioxygenase. nih.govkegg.jp It performs an oxidative deamination, converting the 2'-amino group of Kanamycin B into a keto group, yielding an intermediate called 2'-oxo-kanamycin. researchgate.netnih.gov

KanK: This is an NADPH-dependent reductase that subsequently reduces the 2'-keto group of the intermediate generated by KanJ to a hydroxyl group. researchgate.netnih.gov This two-step reaction, catalyzed by KanJ and KanK together, effectively transforms Kanamycin B into Kanamycin A. researchgate.netkegg.jp

Since this compound is synthesized via its own parallel pathway and already possesses a hydroxyl group at the 2' position, it does not serve as a substrate for the KanJ/KanK enzymatic system in the same manner as Kanamycin B. wikipedia.orgresearchgate.netf1000research.com

Enzymatic Catalysis and Mechanisms within the this compound Biosynthetic Cascade

Genetic Architecture of this compound Production

The enzymatic machinery required for this compound production is encoded by a large, contiguous set of genes known as a biosynthetic gene cluster (BGC). The characterization of this cluster in S. kanamyceticus has provided a genetic blueprint for the synthesis of the entire kanamycin complex.

The kanamycin (kan) biosynthetic gene cluster from S. kanamyceticus has been successfully isolated and sequenced. semanticscholar.orgpnas.org It is a large genetic locus, with reports describing a cluster of 40 open reading frames (ORFs) spanning approximately 47 kilobases (kb). researchgate.net In industrially improved strains, this entire gene cluster has been found within an unusually large amplified DNA segment of nearly 145 kb, linking gene dosage to overproduction. pnas.org

The cluster contains all the genes necessary for producing the kanamycin complex, including this compound. These can be categorized by function:

Precursor Biosynthesis: Genes responsible for the synthesis of the 2-DOS core (e.g., kanA, kanB, kanC, kanD). koreascience.krdevibasnet.com

Modification and Assembly: Genes encoding tailoring enzymes such as glycosyltransferases (kanE, kanF), aminotransferases, dehydrogenases, the dioxygenase (kanJ), and the reductase (kanK). biorxiv.orgkoreascience.krdevibasnet.com

Self-Resistance: Genes that protect the producing organism from its own antibiotic, such as an acetyltransferase (kac) and a 16S rRNA methyltransferase (kmr). pnas.orgresearchgate.net

Regulation and Transport: Genes presumed to be involved in regulating the expression of the cluster and exporting the final antibiotic products. researchgate.netkoreascience.kr

Table 2: Selected Genes in the S. kanamyceticus Cluster Involved in this compound Biosynthesis

| Gene | Encoded Enzyme/Protein | Putative Function in this compound Pathway | Reference(s) |

| kanA | 2-deoxy-scyllo-inosose (B3429959) synthase | Catalyzes a key step in the formation of the 2-DOS precursor from glucose-6-phosphate. | researchgate.netdevibasnet.com |

| kanF (kanM1) | Glycosyltransferase | Initiates the this compound branch by glycosylating 2-DOS with UDP-glucose. | researchgate.netf1000research.combiorxiv.org |

| kanE (kanM2) | Glycosyltransferase | Attaches the final kanosamine sugar to the pseudodisaccharide intermediate. | f1000research.combiorxiv.orgf1000research.com |

| kanI (kanQ) | Dehydrogenase | Part of the two-enzyme system that aminates the pseudodisaccharide core. | f1000research.comf1000research.com |

| kacL (kanB) | Aminotransferase | Works with KanI to aminate the pseudodisaccharide core. | f1000research.comf1000research.com |

| kanC/kanD | UDP-kanosamine biosynthesis enzymes | Involved in synthesizing the UDP-kanosamine sugar donor used by KanE. | biorxiv.org |

Regulatory Mechanisms Governing this compound Bioproduction (e.g., Gene Amplification)

The production of kanamycin is subject to complex regulatory mechanisms within the producing organism, Streptomyces kanamyceticus. A key factor influencing the yield of kanamycin is the amplification of the kanamycin biosynthetic gene cluster. Research has shown a direct correlation between the copy number of this gene cluster and the level of kanamycin production. nih.govscite.ai

In industrial high-yielding strains of S. kanamyceticus, a large genomic segment of approximately 145 kilobases, known as an amplifiable unit of DNA (AUD), contains the entire kanamycin biosynthetic gene cluster. nih.govnih.gov This AUD can be present in multiple copies, sometimes exceeding 36 copies per chromosome, leading to a significantly amplified region of over 5.7 megabases. nih.govscite.ai This gene amplification is believed to be a consequence of the selection process for increased kanamycin resistance during strain improvement, as higher antibiotic production necessitates a higher level of self-resistance. nih.govpnas.org

The amplification of the kanamycin biosynthetic gene cluster is a powerful, naturally occurring mechanism for enhancing antibiotic production. nih.gov Additionally, the expression of resistance genes, such as the kanamycin resistance gene (kmr), appears to be regulated in coordination with kanamycin biosynthesis. The kmr gene, which encodes a 16S rRNA methyltransferase, is induced under conditions that activate kanamycin production, suggesting a transcriptional level of regulation. pnas.orgjst.go.jp Another resistance mechanism involves the acetylation of kanamycin, although the enzyme responsible for this is not coordinately regulated with biosynthesis. jst.go.jp

Metabolic Engineering and Strain Improvement for this compound Bioprocesses

Metabolic engineering and strain improvement are crucial for optimizing kanamycin production for industrial applications. creative-diagnostics.comslideshare.net These strategies aim to enhance the metabolic capabilities of the producing organism to increase yield and productivity. creative-diagnostics.comslideshare.netplos.org

Strategies for Enhanced this compound Yield (e.g., Gene Overexpression)

One successful approach involves the overexpression of the kanJ and kanK genes. plos.org These genes are responsible for the conversion of kanamycin B to kanamycin A. In a study, a strain with three copies of both kanJ and kanK showed a 54% decrease in the byproduct kanamycin B, thereby improving the purity and yield of kanamycin A. plos.org This demonstrates that targeted gene overexpression can effectively enhance the biotransformation process and improve the selective production of the desired kanamycin component. plos.org

Another strategy involves the amplification of antibiotic resistance genes. Introducing a 6'-N-acetyltransferase gene from S. kanamyceticus on a high-copy plasmid into both S. kanamyceticus and S. fradiae (a neomycin producer) resulted in increased resistance to aminoglycosides and a substantial increase in both kanamycin and neomycin production. jst.go.jp This suggests that enhancing the cell's ability to tolerate the antibiotic it produces can lead to higher yields. pnas.orgjst.go.jp

Optimization of fermentation conditions is also critical. This includes maintaining optimal temperature (28-30°C), pH, aeration, and nutrient supply. creative-diagnostics.comthaiscience.info Fed-batch fermentation, where nutrients are added incrementally, can prevent nutrient limitation and sustain high productivity. creative-diagnostics.com

| Strategy | Gene(s) Involved | Effect on Production | Reference |

| Gene Overexpression | kanJ, kanK | Increased conversion of kanamycin B to kanamycin A, improving kanamycin A purity. | plos.org |

| Gene Amplification | 6'-N-acetyltransferase | Increased resistance and production of kanamycin and neomycin. | jst.go.jp |

Heterologous Expression Systems for this compound Pathway Reconstruction

The reconstruction of the kanamycin biosynthetic pathway in a heterologous host offers a powerful tool for studying the pathway and for producing novel antibiotic derivatives. researchgate.netnih.gov Streptomyces venezuelae, a non-aminoglycoside producer, has been successfully used as a heterologous host for this purpose. researchgate.netnih.gov

By expressing various combinations of putative biosynthetic genes from S. kanamyceticus in S. venezuelae, researchers have been able to elucidate the complete biosynthetic pathway of kanamycin. researchgate.netnih.govresearchgate.net This approach led to the unexpected discovery of two parallel pathways in kanamycin biosynthesis, governed by the substrate promiscuity of a glycosyltransferase. researchgate.netnih.gov This understanding allows for the manipulation of the pathway to favor the production of specific kanamycin analogs. researchgate.netnih.gov

For instance, the entire kanamycin biosynthetic gene cluster, contained within a 32 kb cosmid (pSKC2) with 28 open-reading frames, was successfully expressed in S. venezuelae YJ003. nih.gov This resulted in the production of kanamycin A, confirming that the cloned cluster contains all the necessary genes for biosynthesis. nih.gov Heterologous expression has also been used to produce intermediates of the pathway, such as paromamine (B1213074) and 2-deoxystreptamine (DOS), which are crucial for understanding the individual biosynthetic steps. plos.orgjmb.or.kr

The ability to reconstruct the pathway in a heterologous host opens up possibilities for combinatorial biosynthesis, where genes from different antibiotic pathways can be combined to create novel and potentially more potent antibiotics. researchgate.netgoogle.com For example, new kanamycin analogs have been produced by introducing additional biosynthetic enzymes into the heterologous system. researchgate.netgoogle.com

| Heterologous Host | Expressed Genes/Cluster | Outcome | Reference |

| Streptomyces venezuelae | Combinations of putative biosynthetic genes from S. kanamyceticus | Elucidation of parallel biosynthetic pathways; production of kanamycin A and B. | plos.orgresearchgate.netnih.gov |

| Streptomyces venezuelae YJ003 | pSKC2 cosmid (entire kanamycin gene cluster) | Production of kanamycin A. | nih.gov |

| Streptomyces lividans | kanN, kanS1, kanE, kanM1 | Confirmation of their involvement in paromamine biosynthesis. | plos.org |

| Streptomyces venezuelae YJ003 | neo7, neo6, neo5 (from neomycin cluster) | Heterologous production of 2-deoxystreptamine (DOS). | jmb.or.kr |

Total Synthesis and Semisynthesis Methodologies of Kanamycin D

Synthetic Approaches to Kanamycin (B1662678) D Scaffolds

The construction of the Kanamycin D scaffold, which is shared across the kanamycin family, hinges on the successful and stereocontrolled assembly of its constituent parts: a central 2-deoxystreptamine (B1221613) (2-DOS) ring glycosylated at the C4 and C6 positions. The primary hurdles include the regioselective differentiation of the hydroxyl groups on the 2-DOS core and the stereoselective formation of the two 1,2-cis α-glycosidic bonds. researcher.lifenih.gov

A retrosynthetic analysis of this compound reveals three primary building blocks: the central aminocyclitol, 2-deoxystreptamine (2-DOS), and two distinct amino sugar moieties. The key disconnections are the two glycosidic bonds linking the sugar units to the 4- and 6-hydroxyl groups of the 2-DOS core. This approach breaks the complex trisaccharide into more manageable monosaccharide and aminocyclitol precursors.

The synthesis must therefore address two major challenges:

The synthesis of the appropriately protected sugar and 2-DOS building blocks.

The sequential, regio- and stereoselective formation of the two α-glycosidic linkages.

A significant challenge in the synthesis of kanamycins is the controlled positioning of the two glycoside units on the symmetrical structure of the 2-DOS acceptor. researcher.lifenih.gov

The stereoselective synthesis of 1,2-cis glycosides is one of the most significant challenges in carbohydrate chemistry, as it cannot rely on the dependable neighboring group participation that facilitates 1,2-trans glycosylation. researchgate.netnih.govresearchgate.netnih.gov The synthesis of this compound requires the formation of two such linkages, demanding robust and highly selective methodologies.

Achieving the 1,2-cis-α-glycosidic linkage characteristic of kanamycins has been a central focus of synthetic efforts. researcher.lifenih.gov The anomeric effect generally favors the formation of the α-product, but achieving high selectivity often requires carefully optimized reaction conditions and specific glycosyl donors. nih.gov

Strategies often employ glycosyl donors that lack a participating group at the C2 position. Common donors used in the synthesis of related aminoglycosides include:

Trichloroacetimidate donors: These are highly reactive glycosyl donors that can be activated under mild conditions to form glycosidic bonds. They have been successfully used to synthesize the α(1,4)-linked glycoside portion of the kanamycin structure. nih.gov

1,2-Anhydro donors (Glycals): These donors, often derived from glycals, are activated to form an electrophilic species at the anomeric center. Their reaction with an acceptor alcohol leads to the formation of the glycosidic bond. This approach has been instrumental in forming the α(1,6)-linked glycoside in recent total syntheses of kanamycins A and B. researcher.lifenih.gov

The table below summarizes key glycosylation reactions relevant to the kanamycin scaffold.

| Glycosyl Donor | Glycosyl Acceptor | Promoter/Catalyst | Linkage Formed | Reference |

| 1,2-Anhydro donor | 2-Deoxy-myo-inositol 1,3,5-orthoformate | Boronic acid catalyst | α(1,6)-glycoside | researcher.life, nih.gov |

| Trichloroacetimidate donor | Protected 2-deoxystreptamine derivative | Lewis Acid (e.g., TMSOTf) | α(1,4)-glycoside | nih.gov |

| Ethyl 1-thioglycoside | Protected 6-O-(3-amino-3-deoxy-α-D-glucopyranosyl)-2-deoxystreptamine | NIS/TMSOTf | α-glycoside | researchgate.net, nih.gov |

A particularly elegant and powerful strategy for ensuring both regioselectivity and 1,2-cis stereoselectivity is Boron-Mediated Aglycon Delivery (BMAD). nih.govresearchgate.net This method utilizes organoboron reagents to form a temporary covalent tether between the glycosyl donor and the glycosyl acceptor. The boron acts as a template, pre-organizing the reactants and delivering the acceptor to the correct face of the anomeric center, ensuring the desired stereochemical outcome. nih.gov

In the context of kanamycin synthesis, a desymmetric boron-mediated aglycon delivery was a key step. researcher.lifenih.gov This approach successfully utilized a 1,2-anhydro donor and a symmetrical 2-deoxy-myo-inositol orthoformate acceptor. The boronic acid catalyst selectively activated one of the symmetrical hydroxyl groups on the acceptor, leading to a highly regio- and stereoselective formation of the α(1,6)-glycosidic linkage. researcher.lifenih.govresearchgate.net This strategy represents a significant advance in solving the long-standing challenge of differentiating the symmetrical positions on the central aminocyclitol ring. researcher.lifenih.gov

The synthesis of a molecule as complex as this compound, with its multiple amino and hydroxyl groups of similar reactivity, is critically dependent on a sophisticated protecting group strategy. researchgate.net Protecting groups are essential to mask reactive sites, allowing for chemical transformations to be carried out selectively at other positions. The choice of protecting groups is crucial, as they must be stable to a variety of reaction conditions and be removable selectively without affecting other parts of the molecule. nih.gov

In the synthesis of kanamycins and their analogs, a variety of protecting groups are employed:

Amino-protecting groups: Carbamates like benzyloxycarbonyl (Cbz) and tert-butyloxycarbonyl (Boc) are commonly used to protect the multiple amino functionalities. researchgate.netmdpi.com The selective deprotection of a specific Cbz group under mild basic conditions has been explored as a strategy for the regioselective modification of kanamycin. researchgate.netuniv-perp.fr

Hydroxyl-protecting groups: Benzyl (Bn) ethers are widely used for their stability under a broad range of conditions and their convenient removal by hydrogenolysis. Silyl ethers, such as tert-butyldimethylsilyl (TBS), provide tunable stability and are often used for the temporary protection of hydroxyl groups. researchgate.net Acetyl (Ac) esters are also employed, though their lability to basic conditions requires careful planning. researchgate.net

The table below details common protecting groups used in the synthesis of kanamycin scaffolds.

| Protecting Group | Abbreviation | Functional Group Protected | Key Features | Reference |

| Benzyloxycarbonyl | Cbz | Amine | Stable; removed by hydrogenolysis. Selective deprotection possible. | researchgate.net, researchgate.net |

| tert-Butyloxycarbonyl | Boc | Amine | Removed under acidic conditions (e.g., TFA). | mdpi.com |

| Benzyl | Bn | Hydroxyl | Stable to many conditions; removed by hydrogenolysis. | researchgate.net |

| Acetyl | Ac | Hydroxyl | Removed by basic hydrolysis (e.g., NaOMe). | researchgate.net |

| 2,4,6-Triisopropylbenzenesulfonyl | TIBS | Hydroxyl | Used for selective activation of primary hydroxyls for substitution. | mdpi.com |

Stereoselective Glycosylation Strategies in this compound Synthesis

Chemoenzymatic Synthesis of this compound and Intermediates

Chemoenzymatic synthesis combines the efficiency and selectivity of enzymatic catalysis with the practicality of traditional organic chemistry. Enzymes can catalyze reactions with exquisite stereo- and regioselectivity under mild conditions, often eliminating the need for complex protecting group manipulations.

While chemoenzymatic methods are powerful tools in synthetic chemistry, their application to the total synthesis of this compound is not yet extensively documented in the literature. Many studies that mention both "chemoenzymatic synthesis" and "kanamycin" utilize kanamycin as a selection agent for antibiotic resistance in the microorganisms (like E. coli) that are engineered to produce the desired enzymes for synthesizing other unrelated target molecules. mdpi.commdpi.comnih.gov For example, enzymes have been expressed in kanamycin-resistant bacterial strains to produce various indole (B1671886) or carbazole (B46965) derivatives. mdpi.commdpi.com

However, the principles of chemoenzymatic synthesis hold promise for future routes to this compound. Potential applications could include:

Enzymatic synthesis of glycosyl donors: Enzymes could be used to create activated sugar nucleotides, such as UDP-sugars, which are nature's glycosyl donors. nih.gov

Glycosyltransferase-mediated bond formation: Glycosyltransferase enzymes could potentially be used to form the specific α-glycosidic linkages of this compound with perfect fidelity, bypassing the challenges of stereocontrol in chemical glycosylation.

At present, the total synthesis of this compound and its close analogs relies predominantly on sophisticated chemical methodologies developed over decades of research in carbohydrate chemistry.

Semisynthetic Modifications of this compound

Following a comprehensive review of publicly available scientific literature, it has been determined that there is a notable absence of specific research detailing the semisynthetic modification of this compound (also known as 3''-deamino-3''-hydroxykanamycin A).

This compound is recognized primarily as a biosynthetic product of Streptomyces kanamyceticus and is often mentioned in the context of the biosynthesis of the more abundant Kanamycin A. wikipedia.org While extensive research has been conducted on the semisynthetic modifications of other kanamycin variants, such as Kanamycin A and Kanamycin B, to generate novel derivatives with improved efficacy or to overcome bacterial resistance, this compound itself does not appear to be a common starting scaffold for such chemical alterations. tandfonline.comnih.govacs.orgnih.gov

Therefore, this section cannot be populated with the requested detailed research findings and data tables due to the lack of available source material on the semisynthetic modification of this compound.

Molecular Mechanisms of Kanamycin D Action

Kanamycin (B1662678) D Interaction with Bacterial Ribosomes

The bactericidal effects of Kanamycin D are initiated by its high-affinity binding to the bacterial ribosome, specifically targeting the small 30S ribosomal subunit. This interaction is the cornerstone of its antibiotic activity, leading to a cascade of events that ultimately inhibit protein synthesis and lead to cell death.

This compound, like other aminoglycosides, binds irreversibly to the 30S ribosomal subunit. The binding site is located within the decoding A site on the 16S ribosomal RNA (rRNA). This region is critical for ensuring the fidelity of translation by selecting the correct aminoacyl-tRNA (transfer RNA) that matches the messenger RNA (mRNA) codon. By occupying this site, this compound directly interferes with the decoding process. The interaction is mediated through a combination of hydrogen bonds and electrostatic interactions between the functional groups on the this compound molecule and the nucleotides of the 16S rRNA.

Detailed structural studies of the Kanamycin family's interaction with the ribosome have elucidated key points of contact. The binding pocket is composed exclusively of nucleotides within helix 44 (h44) of the 16S rRNA. nih.gov Two universally conserved adenine (B156593) residues, A1492 and A1493, are displaced from the helix upon binding, which mimics a conformational state that normally signals correct codon-anticodon pairing.

Crucial interactions for stable binding involve specific nucleotides:

A1408: The N1 and N6 positions of this adenine nucleotide form direct hydrogen bonds with Kanamycin's ring I. nih.gov This interaction is a key determinant of specificity for prokaryotic ribosomes.

G1491: A stacking interaction occurs between the purine (B94841) ring of G1491 and ring I of the kanamycin molecule, which properly positions the antibiotic within the binding pocket. nih.gov

| Kanamycin Component | Ribosomal Target | Interaction Type | Significance |

|---|---|---|---|

| Ring I (Neamine Core) | A1408 of 16S rRNA | Hydrogen Bonding | Critical for binding affinity and prokaryotic selectivity. |

| Ring I (Neamine Core) | G1491 of 16S rRNA | Stacking Interaction | Orients the drug correctly in the A site. |

| General Structure | Ribosomal Protein S12 | Amino Acid Contact | Stabilizes the drug-ribosome complex. |

| General Structure | C1409 and G1491 | Hydrogen Bonding | Contributes to the stability of the binding pocket. researchgate.net |

By binding to the ribosomal A site and inducing conformational changes, this compound disrupts the translation process at multiple stages. creative-diagnostics.com The primary consequences are the blockage of the initiation of protein synthesis and the promotion of errors in the genetic code reading, leading to the synthesis of nonfunctional or toxic proteins. drugbank.comcreative-diagnostics.com

This compound interferes with the formation of a stable translation initiation complex. drugbank.com This complex normally consists of the 30S subunit, mRNA, initiator tRNA (fMet-tRNA), and initiation factors. The binding of this compound to the 30S subunit can destabilize this assembly, preventing the proper positioning of the initiator tRNA and mRNA. This blockage prevents the ribosome from starting the process of protein synthesis, effectively halting the production of essential proteins. drugbank.com Some studies suggest that the antibiotic can lead to the breakup of polysomes (multiple ribosomes translating a single mRNA) into nonfunctional monosomes. drugbank.com

Disruption of Bacterial Protein Synthesis

Premature Termination of Translation

There is no specific research available that details the role of this compound in causing the premature termination of translation. While the broader class of aminoglycosides is known to interfere with translational accuracy by binding to the bacterial ribosome, studies explicitly investigating this mechanism for the this compound variant could not be found. Research on how other kanamycins induce misreading of the mRNA template and premature termination has been conducted, but these findings cannot be directly attributed to this compound without specific experimental validation.

This compound Interactions with Bacterial Cell Components (Non-Ribosomal)

No research data was identified that specifically details the non-ribosomal interactions of this compound with bacterial cell components.

Scientific literature detailing the specific mechanisms by which this compound may cause bacterial membrane permeabilization is not available. Studies on other aminoglycosides, such as Kanamycin A, have explored interactions with the lipid bilayers of bacterial membranes, leading to disruption. However, dedicated research on the membrane interactions of this compound has not been published.

A thorough search of scientific databases yielded no studies concerning the modulation of ion transport across bacterial membranes by this compound. The effects of this specific compound on ion channels or the electrochemical gradient of bacterial cells remain uninvestigated in the available literature.

This compound Binding to Non-Canonical Nucleic Acid Structures (e.g., G-quadruplexes)

There is no available research or data on the binding interactions between this compound and non-canonical nucleic acid structures such as G-quadruplexes. While recent studies have begun to explore the interactions of Kanamycin A with these structures, suggesting a broader mechanism of action for aminoglycosides, these investigations have not been extended to include this compound. Therefore, its potential to act as a modulator of G-quadruplex activity is currently unknown.

Mechanisms of Kanamycin D Resistance

Enzymatic Inactivation of Kanamycin (B1662678) D

The most prevalent mechanism of resistance to aminoglycosides, including the kanamycin family, is the enzymatic inactivation of the drug. creative-diagnostics.commdpi.com Bacteria acquire genes, often located on mobile genetic elements like plasmids and transposons, that encode for aminoglycoside-modifying enzymes (AMEs). mdpi.comconicet.gov.ar These enzymes catalyze the covalent attachment of chemical groups, such as acetyl, phosphoryl, or adenylyl moieties, to specific hydroxyl or amino groups on the Kanamycin D molecule. mdpi.comconicet.gov.arfrontiersin.org This modification sterically hinders the antibiotic's ability to bind to its target, the 16S rRNA within the bacterial ribosome's 30S subunit. creative-diagnostics.comwikipedia.org

There are three major families of AMEs that inactivate this compound:

Aminoglycoside N-acetyltransferases (AACs) are a widespread family of enzymes that confer resistance by catalyzing the transfer of an acetyl group from acetyl-coenzyme A (acetyl-CoA) to an amino group on the aminoglycoside. mdpi.comconicet.gov.arfrontiersin.org Several AACs can modify kanamycins.

AAC(6') : These enzymes are among the most clinically significant, acetylating the 6'-amino group of various aminoglycosides, including kanamycin. mdpi.comasm.org The addition of the acetyl group at this position prevents the antibiotic from effectively binding to the ribosomal A site. asm.org The bifunctional enzyme AAC(6')-Ie-APH(2")-Ia, found in Enterococcus faecalis, exhibits broad specificity and can inactivate kanamycin through both acetylation and phosphorylation. mdpi.com

AAC(3) : This group of enzymes acetylates the 3-amino group of the 2-deoxystreptamine (B1221613) ring. AAC(3) enzymes were among the first to be identified and are known to confer resistance to kanamycin. mdpi.com

AAC(2') : Found in Mycobacterium tuberculosis, AAC(2') enzymes modify the 2'-amino group. While some 2'-N-acetylated products can retain partial activity, this modification generally leads to reduced antibacterial efficacy. mdpi.commdpi.com

Table 1: Activity of Selected Aminoglycoside N-Acetyltransferases (AACs) on Kanamycin

| Enzyme | Substrate(s) Including Kanamycin | Bacterial Source Example | Reference |

|---|---|---|---|

| AAC(6')-I | Kanamycin, Amikacin (B45834), Tobramycin, etc. | Pseudomonas aeruginosa | asm.org |

| AAC(3) | Kanamycin, Gentamicin (B1671437), Tobramycin | Enterobacteriaceae | mdpi.com |

| AAC(6')-Ie-APH(2")-Ia | Kanamycin, Gentamicin, Tobramycin | Enterococcus faecalis | mdpi.com |

| AAC(3)-XI | Kanamycin B (but not Kanamycin A) | Corynebacterium striatum | nih.gov |

| AAC(6')-Va | Kanamycin, Ribostamycin, Tobramycin | Aeromonas hydrophila | frontiersin.org |

Aminoglycoside O-phosphotransferases (APHs), also known as aminoglycoside kinases, inactivate this compound by transferring the gamma-phosphate group from ATP to a hydroxyl group on the antibiotic. mdpi.comwikipedia.org This phosphorylation adds a bulky, negatively charged group that disrupts the electrostatic interactions necessary for binding to the negatively charged rRNA backbone. wikipedia.org

APH(3') : This is a major and widely represented subfamily of AMEs. asm.orgnih.gov These enzymes specifically phosphorylate the 3'-hydroxyl group on the 6-amino-6-deoxy-D-glucose ring of kanamycins. asm.orgnih.govnih.gov APH(3')-IIb from Pseudomonas aeruginosa and APH(3')-IIIa from Staphylococcus aureus are well-characterized enzymes that confer resistance to kanamycin and neomycin. asm.orgnih.govasm.org The inactivated product is identified as kanamycin-3'-phosphate. asm.orgnih.govnih.gov

Table 2: Activity of Selected Aminoglycoside O-Phosphotransferases (APHs) on Kanamycin

| Enzyme | Substrate(s) Including Kanamycin | Bacterial Source Example | Reference |

|---|---|---|---|

| APH(3')-IIb | Kanamycin, Neomycin, Paromomycin | Pseudomonas aeruginosa | asm.org |

| APH(3')-Ia | Kanamycin, Neomycin, Ribostamycin | Kluyvera intermedia | frontiersin.org |

| APH(3')-IIIa | Kanamycin, Neomycin, Amikacin | Staphylococcus aureus | nih.gov |

Aminoglycoside O-adenylyltransferases (ANTs), also called nucleotidyltransferases, catalyze the transfer of an adenylyl group (AMP) from ATP to a hydroxyl group on the this compound molecule. mdpi.comfrontiersin.org

ANT(4') : This enzyme adenylylates the 4'-hydroxyl group on ring I of kanamycins. mdpi.comasm.org The ANT(4')-Ia enzyme, notably found in species like Staphylococcus aureus, is clinically relevant and confers resistance to kanamycin, amikacin, and tobramycin. mdpi.comfrontiersin.org

ANT(2") : First described in Klebsiella pneumoniae, ANT(2")-Ia modifies the 2"-hydroxyl group and confers resistance to kanamycin, gentamicin, and tobramycin. mdpi.comnih.gov

Table 3: Activity of Selected Aminoglycoside O-Adenylyltransferases (ANTs) on Kanamycin

| Enzyme | Substrate(s) Including Kanamycin | Bacterial Source Example | Reference |

|---|---|---|---|

| ANT(4')-Ia | Kanamycin, Amikacin, Tobramycin, Neomycin | Staphylococcus aureus | mdpi.comnih.gov |

| ANT(2")-Ia | Kanamycin, Gentamicin, Tobramycin, Dibekacin | Klebsiella pneumoniae | mdpi.comnih.gov |

Structural and mechanistic studies of AMEs have provided critical insights into how these enzymes recognize and inactivate this compound. X-ray crystallography and NMR spectroscopy have revealed the three-dimensional structures of several AMEs in complex with their substrates. nih.govasm.orgacs.org

For instance, the crystal structure of ANT(4') shows a homodimer with two Kanamycin A molecules bound in the active sites. frontiersin.org These studies highlight that the enzymes have specific binding pockets that accommodate the aminoglycoside, positioning the target hydroxyl or amino group for catalysis. acs.orgresearchgate.net The reaction mechanism for ANT(2")-Ia has been shown to be a direct, in-line transfer of AMP from ATP to the antibiotic's 2"-hydroxyl group, a process dependent on the coordination of two magnesium ions. asm.org Similarly, the structure of AAC(6')-Ib in complex with Kanamycin C and acetyl-CoA has been determined, elucidating the basis for its regioselective acetylation. rcsb.org This detailed structural knowledge is crucial for the rational design of new aminoglycoside derivatives that can evade modification by these resistance enzymes. mdpi.commdpi.comresearchgate.net

Ribosomal Alterations and this compound Resistance

While enzymatic inactivation is the most common resistance strategy, alterations in the drug's target, the bacterial ribosome, also lead to high-level resistance. creative-diagnostics.com Kanamycin functions by binding to the A site within the 16S rRNA of the 30S ribosomal subunit, causing mistranslation of mRNA and inhibiting protein synthesis. nih.govresearchgate.netcreative-diagnostics.com Mutations in the gene encoding 16S rRNA (rrs) can alter the structure of this binding site, reducing the affinity of this compound for its target. creative-diagnostics.com

Specific point mutations within the rrs gene are strongly associated with high-level resistance to kanamycins. These mutations are typically clustered in the highly conserved decoding region (helix 44) of the 16S rRNA, which forms the core of the aminoglycoside binding site. nih.govasm.org

A1400G (E. coli numbering A1408G) : The substitution of adenine (B156593) (A) with guanine (B1146940) (G) at position 1400 (corresponding to position 1408 in E. coli) is the most frequently observed mutation conferring high-level resistance to both kanamycin and amikacin in clinical isolates of Mycobacterium tuberculosis. asm.orgnih.govbrieflands.com This single nucleotide change is sufficient to dramatically decrease the binding affinity of the drug. asm.org

C1401T/U : A transition from cytosine (C) to thymine (B56734) (T) or uracil (B121893) (U) at position 1401 (corresponding to position 1409 in E. coli) has also been identified in kanamycin-resistant clinical isolates, although less frequently than the A1400G mutation. nih.govnih.govbiorxiv.org

G1483T (E. coli numbering G1491T/U) : A transversion from guanine (G) to thymine (T) at position 1483 (corresponding to G1491 in E. coli) is another mutation linked to kanamycin resistance. nih.govnih.gov In some cases, double mutations, such as changes at both positions 1401 and 1483, have been found in highly resistant strains. nih.gov

These specific nucleotide positions are in direct contact with the rings of the kanamycin molecule, and their alteration disrupts the critical hydrogen bonds required for stable binding. nih.gov The presence of these mutations can be used as a molecular marker for detecting high-level kanamycin resistance. nih.govasm.org

Table 4: Key 16S rRNA Mutations Conferring Kanamycin Resistance

| Mutation (M. tuberculosis numbering) | Corresponding E. coli Position | Conferred Resistance | Organism Example | Reference |

|---|---|---|---|---|

| A1400G | A1408G | High-level Kanamycin, Amikacin | Mycobacterium tuberculosis | asm.orgnih.govbrieflands.com |

| C1401T | C1409T/U | Kanamycin | Mycobacterium tuberculosis | nih.govnih.gov |

| G1483T | G1491T/U | Kanamycin | Mycobacterium tuberculosis | nih.govnih.gov |

Efflux Pump Systems Mediating this compound Resistance

Efflux pumps are membrane proteins that actively transport antibiotics out of the bacterial cell, preventing them from reaching their intracellular targets. The Resistance-Nodulation-Cell Division (RND) superfamily of efflux pumps is particularly important in Gram-negative bacteria for conferring multidrug resistance. AcrD is a well-characterized RND-type efflux pump in Escherichia coli that plays a specific role in resistance to aminoglycosides, including this compound. asm.orgubc.ca

AcrD functions as part of a tripartite complex, which spans the entire bacterial cell envelope. ubc.caubc.ca This complex consists of:

AcrD: The inner membrane transporter protein that recognizes and binds the substrate (this compound) and provides the energy for transport, likely through a proton motive force-dependent antiport mechanism. asm.org

AcrA: A periplasmic membrane fusion protein (MFP) that bridges the inner and outer membranes, connecting AcrD to the outer membrane channel. ubc.caubc.ca

TolC: An outer membrane protein that forms a channel through which the antibiotic is expelled from the cell. ubc.caubc.ca

Structural studies, including cryo-electron microscopy, have provided insights into the mechanism of AcrD. asm.org Unlike the broader-spectrum RND pump AcrB, AcrD shows a preference for aminoglycosides and a limited range of other compounds like bile acids and novobiocin. asm.org The structure of AcrD reveals a central cavity with negatively charged residues that are critical for binding and capturing positively charged aminoglycoside molecules like gentamicin and, by extension, this compound. asm.org This suggests that AcrD can shuttle these drugs from the central cavity to the extrusion funnel. asm.org Studies have shown that deletion of the acrD gene in E. coli impairs the development of induced resistance to kanamycin, confirming its role in aminoglycoside efflux. ubc.ca

Table 3: Components of the AcrD Efflux System

| Component | Location | Function |

|---|---|---|

| AcrD | Inner Membrane | Recognizes and transports aminoglycosides from the cytoplasm/inner membrane. |

| AcrA | Periplasm | Connects AcrD to TolC. |

The expression of efflux pump genes, including acrD, is tightly regulated to ensure that the pumps are produced when needed, for instance, in the presence of an antibiotic. The regulation of acrD is complex and involves multiple regulatory systems, often responding to envelope stress or the presence of specific substrates.

Exposure of E. coli to sub-inhibitory concentrations of kanamycin has been shown to induce adaptive resistance, partly through the upregulation of the AcrD efflux pump. ubc.caiberoamjmed.comredalyc.org Several two-component systems (TCS), which sense environmental stimuli and modulate gene expression, have been implicated in the regulation of acrD. For example, the CpxAR and BaeSR systems may be involved in inducing acrD expression in response to low levels of kanamycin. redalyc.orgacs.org

Reduced Cellular Uptake and Permeability Barriers to this compound

For this compound to reach its ribosomal target in Gram-negative bacteria, it must first cross the outer membrane. This barrier is traversed via water-filled channel proteins known as porins. The expression levels and permeability of these porins can significantly influence the susceptibility of bacteria to antibiotics. In E. coli, the major general porins are OmpF and OmpC.

Despite the relatively large size of the kanamycin molecule, research has demonstrated that it can permeate through both OmpF and OmpC channels. mdpi.com Electrophysiological and molecular simulation studies have quantified this uptake, revealing that approximately 10-20 kanamycin molecules per second can pass through a single OmpF or OmpC channel under a 10 μM concentration gradient. The translocation is facilitated by the electrostatic properties within the porin channel, where a negative charge can compensate for the steric hindrance of the bulky antibiotic.

The relevance of these porins to kanamycin susceptibility is confirmed by studies using porin-deficient mutants. While single deletion mutants of either ompF or ompC may not show a dramatic increase in resistance because the other porin can compensate, a double deletion mutant (ΔompFΔompC) exhibits a significant decrease in kanamycin susceptibility. This indicates that both OmpF and OmpC serve as important entry gates for this compound into the periplasm. Conversely, downregulation of OmpF and/or OmpC expression is a common bacterial strategy to reduce antibiotic uptake and increase resistance levels.

Table 4: Permeability of E. coli Porins to this compound

| Porin | Permeability to this compound | Kanamycin Flux Rate (at 10 µM gradient) |

|---|---|---|

| OmpF | Permeable | ~10-20 molecules/second |

| OmpC | Permeable | ~10-20 molecules/second |

Mutations Affecting Porin Function

The outer membrane of Gram-negative bacteria serves as a formidable permeability barrier, regulating the influx of substances, including antibiotics. creative-diagnostics.commdpi.com Hydrophilic compounds like this compound primarily traverse this barrier through water-filled channels known as porins. mdpi.comnih.gov Consequently, alterations in the function or expression of these porins represent a significant mechanism of resistance by impeding the antibiotic's access to its intracellular target, the ribosome. creative-diagnostics.comnih.gov

Mutations can lead to resistance in several ways: by reducing the number of porin channels in the outer membrane (downregulation), by altering the structure of the porin to constrict the channel, or by changing the electrostatic properties of the pore to hinder antibiotic passage. mdpi.commdpi.com In Escherichia coli, the major non-specific porins OmpF and OmpC are primary conduits for kanamycin uptake. mdpi.com Studies have demonstrated that decreased expression of the ompF gene is a common route to resistance. mdpi.com Similarly, downregulation of the OmpW porin has been observed in kanamycin-resistant E. coli K-12 strains. mdpi.com In Salmonella enterica, heterogeneous expression of the ompC gene within a bacterial population can lead to the emergence of a subpopulation with reduced OmpC levels, conferring adaptive resistance to kanamycin. pnas.org These cells, by presenting fewer entry points for the drug, can survive concentrations that are lethal to the rest of the population. pnas.org

Table 1: Porin-Mediated Resistance to this compound

| Porin | Bacterial Species | Nature of Mutation/Alteration | Effect on this compound |

|---|---|---|---|

| OmpF | Escherichia coli | Reduced expression (downregulation) | Decreased influx, increased resistance. mdpi.com |

| OmpC | Salmonella enterica | Heterogeneous/reduced expression | Decreased influx, contributes to adaptive resistance. pnas.org |

| OmpW | Escherichia coli | Reduced expression (downregulation) | Contributes to decreased susceptibility. mdpi.com |

Genetic Determinants and Horizontal Gene Transfer of this compound Resistance

The acquisition and dissemination of resistance genes are central to the challenge of antibiotic efficacy. For this compound, like many other aminoglycosides, resistance is frequently encoded by mobile genetic elements that can be transferred between bacteria through horizontal gene transfer (HGT). creative-diagnostics.comfrontiersin.org This process allows for the rapid spread of resistance traits across different bacterial species and genera, contributing significantly to the emergence of multidrug-resistant pathogens. creative-diagnostics.comasm.org

Plasmids are extrachromosomal DNA molecules that replicate independently and are the most common vehicles for the horizontal transfer of kanamycin resistance genes. creative-diagnostics.comfrontiersin.org These "resistance plasmids" or "R-factors" often carry genes that encode aminoglycoside-modifying enzymes (AMEs), which inactivate this compound through chemical modification, such as acetylation or phosphorylation. creative-diagnostics.comnih.gov

Numerous studies have identified specific plasmids responsible for conferring kanamycin resistance in clinical and environmental isolates. For instance, in Streptococcus faecalis, the self-transferable plasmid pIP800 was found to carry genes for both a phosphotransferase and an acetyltransferase, providing high-level resistance to kanamycin and other aminoglycosides. nih.gov In Staphylococcus epidermidis of animal origin, the plasmid pSTS7 harbors the aadD gene, which encodes an aminoglycoside-nucleotidyltransferase that inactivates kanamycin. asm.org In Klebsiella pneumoniae, large plasmids have been identified that carry a suite of resistance genes, including those conferring resistance to kanamycin, alongside virulence factors, creating a dual threat. nih.gov The plasmid pCR 2.1-TOPO, used in molecular biology, is a well-characterized example carrying a gene for aminoglycoside 3´-phosphotransferase, conferring kanamycin resistance to its E. coli host. fhsu.edu

Table 2: Examples of Plasmids Conferring this compound Resistance

| Plasmid | Bacterial Host | Resistance Gene(s) | Enzyme/Mechanism |

|---|---|---|---|

| pIP800 | Streptococcus faecalis | Genes for APH(2") and AAC(6') | Aminoglycoside 2"-phosphotransferase and 6'-acetyltransferase. nih.gov |

| pSTS7 | Staphylococcus epidermidis | aadD | Aminoglycoside-4',4''-nucleotidyltransferase. asm.org |

| pCR 2.1-TOPO | Escherichia coli | Aminoglycoside 3´-phosphotransferase gene | Aminoglycoside 3'-phosphotransferase. fhsu.edu |

| Unnamed 185-kbp plasmid | Klebsiella pneumoniae | Kanamycin resistance gene(s) | Aminoglycoside modification (among other resistances). nih.gov |

While plasmids are a major vehicle for resistance, the bacterial chromosome can also be the source of this compound resistance. These mechanisms can be intrinsic or arise from mutations in chromosomal genes. frontiersin.org

A primary chromosomally encoded mechanism is the alteration of the antibiotic's target site. Kanamycin functions by binding to the 16S rRNA within the 30S ribosomal subunit, disrupting protein synthesis. pnas.orgwikipedia.org In Mycobacterium tuberculosis, point mutations in the rrs gene, which encodes 16S rRNA, can prevent or reduce the binding affinity of kanamycin. nih.gov Specifically, an A-to-G substitution at position 1401 (A1401G) is a well-characterized mutation that confers high-level resistance to both kanamycin and amikacin. pnas.orgnih.gov

Another significant chromosomal mechanism is the expression of chromosomally encoded modifying enzymes or efflux pumps. creative-diagnostics.comd-nb.info In M. tuberculosis, the eis (enhanced intracellular survival) gene, located on the chromosome, encodes an aminoglycoside acetyltransferase. pnas.orgnih.gov While the basal expression of this gene does not typically cause resistance, mutations in its promoter region can lead to significant overexpression of the Eis protein. pnas.org This high level of acetyltransferase results in the inactivation of kanamycin, conferring low-level resistance. pnas.orgnih.gov Additionally, overexpression of chromosomally encoded efflux pumps, such as members of the Major Facilitator Superfamily (MFS), can contribute to resistance by actively transporting kanamycin out of the cell. d-nb.info

Table 3: Chromosomally Encoded this compound Resistance

| Mechanism | Gene(s) Involved | Bacterial Species | Effect |

|---|---|---|---|

| Target Site Modification | rrs (16S rRNA) | Mycobacterium tuberculosis | A1401G mutation prevents drug binding, causing high-level resistance. nih.gov |

| Enzymatic Modification | eis (Rv2416c) | Mycobacterium tuberculosis | Promoter mutations cause overexpression of an acetyltransferase, leading to low-level resistance. pnas.orgnih.gov |

| Drug Efflux | Rv1877, efpA (Rv2846c) | Mycobacterium tuberculosis | Overexpression of efflux pump genes may increase export of the drug. d-nb.info |

Adaptive Resistance Mechanisms to this compound (Molecular/Cellular)

Adaptive resistance is a transient and reversible phenomenon where bacteria temporarily survive lethal antibiotic concentrations without any underlying genetic mutation. pnas.orgubc.ca This form of resistance is often triggered by environmental cues or cellular stress, such as nutrient limitation or pre-exposure to sub-inhibitory concentrations of an antibiotic. mdpi.comubc.caubc.ca It represents a crucial survival strategy, allowing a fraction of the bacterial population to persist and potentially acquire permanent resistance mutations later. mdpi.com

At the molecular and cellular level, adaptive resistance to this compound involves several mechanisms. One key strategy is the upregulation of multidrug efflux pumps. In E. coli, pre-treatment with sub-lethal doses of kanamycin induces the expression of the AcrD efflux pump, a member of the Resistance-Nodulation-Division (RND) family. ubc.ca This pump actively expels aminoglycosides from the cell, reducing the intracellular concentration of this compound and allowing the bacteria to survive subsequent exposure to higher, otherwise lethal, concentrations. ubc.ca

Another adaptive strategy involves temporary modifications to the cell envelope to reduce drug permeability. mdpi.com As mentioned previously, transient, non-genetic downregulation of porin expression, such as OmpC in Salmonella, can reduce kanamycin uptake and promote survival. pnas.org Furthermore, broader stress responses, like the stringent response triggered by amino acid starvation in E. coli, can induce a state of adaptive resistance to kanamycin. ubc.ca While the exact downstream effectors of the stringent response in this context are still being fully elucidated, it is believed to involve a combination of mechanisms, including potential alterations to membrane composition and the upregulation of efflux systems. ubc.ca

Table 4: Molecular and Cellular Adaptive Resistance to this compound

| Adaptive Mechanism | Molecular Component/Process | Bacterial Species | Inducing Condition/Effect |

|---|---|---|---|

| Efflux Pump Upregulation | AcrD efflux pump (RND family) | Escherichia coli | Induced by sub-inhibitory kanamycin; actively expels the drug. ubc.ca |

| Reduced Permeability | OmpC porin | Salmonella enterica | Transient downregulation reduces drug influx. pnas.org |

| Stress Response | Stringent Response | Escherichia coli | Amino acid starvation induces a transient resistant state. ubc.ca |

Research on Kanamycin D Derivatives and Analogues

Design Principles for Kanamycin (B1662678) D Analogues

The development of novel Kanamycin D analogues is rooted in two complementary design principles: understanding the molecule's structure-activity relationship (SAR) and leveraging the structural details of its biological target, the bacterial ribosome.

SAR studies for the kanamycin class have established the critical role of various functional groups in antibacterial activity. These principles are directly applicable to the rational modification of this compound. The core of this activity lies in the electrostatic interactions between the polycationic aminoglycoside and the negatively charged phosphate (B84403) backbone of ribosomal RNA (rRNA).

Key SAR insights relevant to the this compound scaffold include:

Ring I (Glucosamine Ring): This ring is crucial for binding to the ribosomal A-site and is a primary target for bacterial resistance enzymes uomus.edu.iq.

6'-Amino Group: The amino group at the 6'-position is vital for potent antibacterial activity. Its replacement with a hydroxyl group, as seen in Kanamycin C, significantly diminishes antiribosomal and antibacterial efficacy uomus.edu.iqnih.gov. Therefore, preserving the 6'-NH₂ group in this compound analogues is a key design consideration.

2'-Position: The nature of the substituent at the 2'-position influences activity. Kanamycin B, which has a 2'-amino group, is generally more potent than Kanamycin A, which has a 2'-hydroxyl group uomus.edu.iq. This suggests that introducing an amino group at the 2'-position of this compound could be a viable strategy to enhance its activity.

3'- and 4'-Hydroxyl Groups: Deoxygenation at these positions can bypass resistance mediated by phosphorylating [APH(3')] and adenylylating [ANT(4')] enzymes. For example, the 3'-deoxy analogue tobramycin and the 3',4'-dideoxy analogue dibekacin show activity against resistant strains asm.org. Applying this strategy to this compound could similarly help overcome specific resistance mechanisms.

Ring II (2-Deoxystreptamine Core): This central ring anchors the sugar moieties.

N-1 Amino Group: Acylation of the 1-amino group can overcome resistance. The semi-synthetic antibiotic amikacin (B45834) is a derivative of Kanamycin A featuring a (S)-4-amino-2-hydroxybutyryl (HABA) substituent at the N-1 position. This modification sterically hinders the approach of many aminoglycoside-modifying enzymes (AMEs) uomus.edu.iqdoi.org. This highly successful strategy is directly transferable to the this compound scaffold.

Ring III (Kanosamine Ring):

3''-Position: This position defines this compound. Unlike Kanamycin A (3''-NH₂) and Kanamycin B (3''-NH₂), this compound possesses a 3''-hydroxyl group. The positively charged amino group in Kanamycin A and B is important for the electrostatic interactions with rRNA. The neutral hydroxyl group in this compound likely results in a weaker interaction, which may contribute to a comparatively lower intrinsic activity. However, this hydroxyl group also presents a unique site for functionalization that is absent in Kanamycins A and B.

| Position | Functional Group | Impact on Activity/Resistance | Relevance to this compound Analogue Design |

|---|---|---|---|

| 6'-NH₂ | Amino | Crucial for high antibacterial activity. Replacement with -OH reduces potency uomus.edu.iqnih.gov. | Preservation of this group is essential. |

| 2'-OH | Hydroxyl | Replacement with -NH₂ (as in Kanamycin B) generally increases potency uomus.edu.iq. | Conversion to an amino group could enhance activity. |

| 3'-OH | Hydroxyl | Site of inactivation by APH(3') enzymes. Removal (deoxygenation) can overcome resistance asm.org. | 3'-Deoxy-Kanamycin D analogues could bypass this resistance mechanism. |

| 1-NH₂ | Amino | Acylation with HABA side chain (Amikacin) blocks access of AMEs, restoring activity against many resistant strains doi.org. | A key strategy to create potent this compound derivatives for use against resistant bacteria. |

| 3''-OH | Hydroxyl | Lacks the positive charge of the 3''-NH₂ group in Kanamycin A/B, potentially weakening ribosome binding. Offers a unique site for modification acs.org. | Functionalization at this site could introduce novel properties or interactions. |

Rational drug design for this compound analogues relies on high-resolution structural data of aminoglycosides complexed with their target, the decoding A-site within the 16S rRNA of the bacterial 30S ribosomal subunit nih.govresearchgate.net. Aminoglycosides bind within a pocket of the A-site, inducing a conformational change that disrupts the fidelity of protein synthesis nih.gov.

The binding is characterized by specific molecular interactions:

Hydrogen Bonding: Key hydrogen bonds form between the hydroxyl and amino groups of the aminoglycoside and the rRNA bases. For instance, Ring I of kanamycins forms critical hydrogen bonds with nucleotides A1408 and G1491 of the 16S rRNA nih.gov.

Electrostatic Interactions: The protonated amino groups of the antibiotic form strong electrostatic interactions with the negatively charged phosphate backbone of the rRNA, which is a major driver of binding affinity.

Shape Complementarity: The three-ring structure of kanamycin fits snugly into the A-site pocket.

In the context of this compound, the substitution of the cationic 3''-amino group with a neutral 3''-hydroxyl group eliminates a key electrostatic interaction point. Rational design strategies for this compound analogues could therefore focus on:

Compensatory Interactions: Introducing new functional groups at the 3''-hydroxyl or other positions that can form new, favorable hydrogen bonds or van der Waals contacts within the ribosomal pocket to compensate for the loss of the 3''-amino interaction.

Conformational Constraints: Modifying the glycosidic linkages or the sugar rings to lock the molecule into a bioactive conformation that optimizes its fit and interactions with the A-site nih.gov.

Evading Resistance: Designing modifications that sterically block the binding sites for aminoglycoside-modifying enzymes without disrupting the necessary interactions with the ribosomal target. The N-1 acylation strategy that led to amikacin is a prime example of this principle researchgate.net.

By combining SAR data with structural insights into the ribosome-drug complex, researchers can design this compound derivatives with a higher probability of achieving desired therapeutic properties.

Synthesis and Characterization of Novel this compound Analogues

The synthesis of novel this compound analogues involves regioselective chemical modifications of the parent molecule. While literature specifically detailing the synthesis of this compound derivatives is limited, the chemical strategies are well-established from extensive work on Kanamycin A and B. These strategies typically require a careful sequence of protection, modification, and deprotection steps to achieve selectivity among the multiple reactive amino and hydroxyl groups.

Direct chemical modification of the stable glycosidic linkages in kanamycins is exceptionally challenging. Research in this area typically circumvents this difficulty by pursuing the total synthesis of analogues where the sugar rings or their linkages are altered from the start nih.gov. Another approach, known as glycodiversification, involves synthesizing a library of analogues with different sugar moieties at Ring III to explore how these changes affect activity and target binding researchgate.net. Such strategies could, in principle, be applied to create this compound analogues with altered three-dimensional structures, potentially leading to improved binding affinity or an ability to evade resistance.

This compound possesses three primary amino groups (at positions 1, 3, and 6') that serve as key sites for derivatization. Selective modification is achieved by exploiting differences in their reactivity or by using temporary protecting groups.

N-1 Derivatization: The N-1 amino group of the central 2-deoxystreptamine (B1221613) ring is a primary target for modification. The synthesis of amikacin from Kanamycin A provides a well-established template. This involves the selective acylation of the N-1 position with an activated derivative of the (S)-4-amino-2-hydroxybutyric acid (HABA) side chain, often requiring protection of the other more reactive amino groups (e.g., 6'-NH₂) doi.orggoogle.com. This same methodology can be applied to this compound.

N-6' Derivatization: The 6'-amino group is generally the most nucleophilic and reactive. Its modification has been explored to create derivatives with novel properties. For example, amino acid and peptide derivatives of Kanamycin A have been synthesized by substitution at the 6'-N position, although these particular analogues were found to be inactive nih.gov.

N-3 Derivatization: The N-3 amino group is also available for modification, though it is often less reactive than the 6'-NH₂ group.

| Position | Type of Modification | Example/Rationale | Reference |

|---|---|---|---|

| N-1 | Acylation (Amikacin Synthesis) | Attachment of HABA side chain to sterically hinder AMEs and restore activity against resistant strains. | doi.org |

| N-6' | Acylation/Alkylation | Probing SAR and creating analogues with altered properties. N,N'-dialkyl derivatives of Kanamycin B showed moderate activity. | nih.govresearchgate.net |

| Multiple | Pre-column Derivatization | Modification of primary amines with reagents like FMOC-Cl or CNBF for analytical purposes (HPLC), demonstrating the reactivity of these groups. | mdpi.com |

The characterization of newly synthesized analogues relies on standard analytical techniques, including Mass Spectrometry (MS) to confirm the molecular weight and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR) to elucidate the precise structure and confirm the position of the modification.

The multiple hydroxyl groups on the this compound scaffold offer numerous possibilities for functionalization. The 3''-OH is of particular interest as it differentiates this compound from Kanamycin A.

Selective Activation and Displacement: The primary 6''-hydroxyl group is the most accessible for modification. A common synthetic strategy involves its selective activation by converting it into a good leaving group, such as a sulfonate ester (e.g., tosylate or triisopropylbenzenesulfonate). This activated intermediate can then undergo nucleophilic substitution with a variety of nucleophiles (e.g., azides, amines, thiols) to introduce new functionalities. For instance, this method has been used to synthesize 6''-deoxy-6''-amino and other 6''-substituted Kanamycin A derivatives nih.govmdpi.com.

Alkylation: Attaching hydrophobic alkyl chains to hydroxyl groups can dramatically alter the biological properties of kanamycins. In a notable example, alkylation at the O-4'' position of Kanamycin B was found to convert the antibacterial agent into a novel antifungal compound acs.org. This highlights the potential of hydroxyl functionalization to generate analogues with entirely new mechanisms of action.

Epimerization: The stereochemistry of hydroxyl groups is critical for activity. The C3'-hydroxyl group in Kanamycin A has been successfully epimerized through a four-step oxidation-reduction sequence, demonstrating that the stereochemical configuration of these centers can be synthetically manipulated to probe SAR researchgate.net.

| Position | Type of Modification | Example/Rationale | Reference |

|---|---|---|---|

| 6''-OH | Activation and Nucleophilic Substitution | Conversion to a sulfonate ester followed by displacement with amines or guanidino groups to create analogues with improved activity or altered resistance profiles. | nih.govmdpi.comsemanticscholar.org |

| 4''-OH | Alkylation | Attachment of an octyl group to Kanamycin B converted it from an antibacterial to an antifungal agent. | acs.org |

| 3'-OH | Epimerization | Inversion of stereochemistry via an oxidation-reduction sequence to study the importance of spatial arrangement for activity. | researchgate.net |

| Multiple | Amphiphilic Conjugation | Conjugation of lipid moieties to the kanamycin scaffold to create amphiphilic derivatives with altered antimicrobial properties, including activity against M. tuberculosis. | nih.gov |

These synthetic approaches, proven on related kanamycin scaffolds, provide a robust toolbox for creating a diverse library of this compound derivatives for biological evaluation.

Evaluation of this compound Analogues Against Resistance Mechanisms (In vitro biochemical studies)

The clinical efficacy of kanamycins and other aminoglycosides is severely threatened by the emergence of bacterial resistance, most commonly driven by the production of aminoglycoside-modifying enzymes (AMEs) and alterations to the ribosomal binding site. researchgate.net Consequently, a major focus of research is the design and in vitro evaluation of kanamycin analogues engineered to counteract these mechanisms.

Bacteria develop resistance to kanamycin by producing enzymes that chemically modify the antibiotic, preventing it from binding to its ribosomal target. creative-diagnostics.com These enzymes, including aminoglycoside acetyltransferases (AACs), phosphotransferases (APHs), and nucleotidyltransferases (ANTs), add chemical groups to specific hydroxyl or amino moieties on the kanamycin molecule. mdpi.com

A primary strategy to overcome this resistance is the rational design of analogues where these vulnerable sites are removed or sterically hindered. By modifying the kanamycin scaffold, researchers aim to create "neoglycosides" that are poor substrates for AMEs but retain their ability to inhibit bacterial protein synthesis. nih.gov For instance, the modification of the N-3″ amino group of kanamycin A into a guanidine group resulted in an analogue that was protected against inactivation by ANT(4′), APH(3′), and AAC(6′) enzymes. nih.gov This protection is attributed to the guanidine group creating a binding hindrance with the active sites of these modifying enzymes. nih.gov

Another successful approach involves modifications at the 6″-position. Introducing small diamino-substituents at this position on kanamycin A did not significantly alter its inherent antibacterial activity. However, introducing a guanidine residue at this site led to a compound with improved activity against S. aureus. nih.gov These findings suggest that modifying the 6″-position of kanamycin A with protonatable groups is a promising direction for developing new antibacterial agents that can evade resistance enzymes. nih.gov

| Compound | Modification | Target Enzyme(s) | Observed Outcome | Reference |

|---|---|---|---|---|

| N-3″-guanidino kanamycin A | Guanidine group at N-3" position | ANT(4′), APH(3′), AAC(6′) | Protection against enzymatic inactivation while maintaining antibiotic activity. | nih.gov |

| 6″-guanidino-kanamycin A | Guanidine group at 6" position | Not specified | Improved activity against S. aureus and less influenced by resistance from elongation factor G mutations. | nih.gov |